5-Bromo-3-methyl-1h-thieno[3,2-c]pyrazole
Description
Historical Context and Significance of the Thienopyrazole Scaffold
The history of the thienopyrazole scaffold is intrinsically linked to the development of pyrazole (B372694) chemistry. The synthesis of pyrazoles dates back to 1883 by Ludwig Knorr, and since then, this class of compounds has become recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.govnih.gov Pyrazole-containing molecules exhibit a vast array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. mdpi.comglobalresearchonline.netmdpi.com This has led to their incorporation into numerous FDA-approved drugs. nih.govresearchgate.net
The fusion of a thiophene (B33073) ring to the pyrazole core to create thienopyrazoles has been a strategic approach to modulate and enhance biological activity. Thienopyrazoles are considered bioisosteres of purine (B94841) bases like adenine, which are fundamental components of DNA and RNA, making them attractive candidates for interacting with biological targets. nih.gov Consequently, thienopyrazoles have been investigated for a wide spectrum of pharmacological uses. researchgate.net Research has shown that compounds based on the thieno[3,2-c]pyrazole scaffold, in particular, are potent inhibitors of various enzymes and have shown promise as antimicrobial and anticancer agents. nih.govnih.govresearchgate.net
Importance of 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole in Contemporary Organic Synthesis and Medicinal Chemistry Research
The compound this compound has emerged as a valuable building block in the synthesis of more complex molecules. Its importance stems from the specific functional groups attached to the core thienopyrazole scaffold.
The Bromo Group: The bromine atom at the 5-position is a key functional handle. It activates the molecule for a variety of cross-coupling reactions, such as Suzuki and Heck couplings. smolecule.com This allows for the straightforward introduction of diverse aryl, heteroaryl, or alkyl groups at this position, enabling the generation of large libraries of derivatives for structure-activity relationship (SAR) studies.
The Methyl Group: The methyl group at the 3-position influences the compound's lipophilicity and steric profile, which can affect its binding affinity to biological targets.
The Pyrazole NH Group: The unsubstituted nitrogen in the pyrazole ring provides a site for further functionalization and can act as a hydrogen bond donor, a crucial interaction for binding to many biological macromolecules.
This combination of features makes this compound a versatile intermediate for creating novel compounds with tailored biological activities. Its utility is particularly noted in the synthesis of kinase inhibitors, which are a major class of anticancer drugs.
Overview of Current Research Directions and Scope
Current research involving the thieno[3,2-c]pyrazole scaffold is heavily focused on medicinal chemistry, with a primary emphasis on developing novel therapeutic agents. A significant area of investigation is the development of kinase inhibitors. nih.gov For instance, derivatives of 3-amino-1H-thieno[3,2-c]pyrazole have been identified as potent inhibitors of Aurora kinases, which play a critical role in cell cycle regulation and are a target for cancer therapy. nih.govresearchgate.net
The versatility of the thieno[3,2-c]pyrazole core, particularly when functionalized with reactive groups like bromine, allows researchers to systematically explore the chemical space around the scaffold. This facilitates the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties. The ongoing research into thieno[3,2-c]pyrazoles also includes their evaluation as antimicrobial and anti-inflammatory agents. researchgate.netsmolecule.com The compound this compound serves as a key starting point for many of these synthetic explorations, underscoring its foundational role in the quest for new and improved medicines.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-methyl-2H-thieno[3,2-c]pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2S/c1-3-6-4(9-8-3)2-5(7)10-6/h2H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCNXQIZVXXNGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C=C(S2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301262294 | |
| Record name | 1H-Thieno[3,2-c]pyrazole, 5-bromo-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301262294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378867-74-3 | |
| Record name | 1H-Thieno[3,2-c]pyrazole, 5-bromo-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1378867-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Thieno[3,2-c]pyrazole, 5-bromo-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301262294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Bromo 3 Methyl 1h Thieno 3,2 C Pyrazole and Its Derivatives
General Approaches to the Thieno[3,2-c]pyrazole Ring System
The construction of the thieno[3,2-c]pyrazole nucleus is a critical step that can be achieved through several strategic pathways. These methods primarily involve the formation of the pyrazole (B372694) ring onto a pre-existing thiophene (B33073) substrate or the concurrent formation of both heterocyclic rings.
The formation of the pyrazole ring fused to a thiophene core is commonly achieved through cyclization reactions. A majority of pyrazole syntheses rely on the condensation of a C3 building block (a 1,3-dielectrophile or an equivalent) with a hydrazine (B178648) as the N2 component. beilstein-journals.org
One notable variant is the Jacobson reaction, which transforms ortho-methyl amines into pyrazoles via N-acetylation, nitrosation, and subsequent cyclization. thieme-connect.comthieme-connect.com For the synthesis of the parent 1H-thieno[3,2-c]pyrazole, this process starts with methyl 3-aminothiophene-2-carboxylate. This starting material is converted to 2-methylthiophene-3-amine, which then undergoes the Jacobson cyclization to yield the thieno[3,2-c]pyrazole core. thieme-connect.comthieme-connect.com
Another classical approach involves starting from a substituted thiophene, such as 3-bromothiophene-2-carbaldehyde. thieme-connect.comthieme-connect.com This compound can be converted to an azide (B81097), which then reacts with hydrazine hydrate (B1144303) to form the pyrazole ring. thieme-connect.comthieme-connect.com Alternatively, the azide can be reduced to an amine, diazotized, and the resulting diazonium salt is then reduced to close the pyrazole ring, affording the thieno[3,2-c]pyrazole scaffold. thieme-connect.comthieme-connect.com
Table 1: Key Cyclization Strategies for the Thieno[3,2-c]pyrazole Core
| Starting Material | Key Reagents | Intermediate | Reaction Type | Reference |
|---|---|---|---|---|
| 2-Methylthiophene-3-amine | Acetic anhydride, Amyl nitrite | Diazonium salt | Jacobson Reaction | thieme-connect.com, thieme-connect.com |
| 3-Bromothiophene-2-carbaldehyde | Sodium azide, Hydrazine hydrate | 2-Azidothiophene-3-carbaldehyde | Azide Cyclization | thieme-connect.com, thieme-connect.com |
The Gewald reaction is a powerful multicomponent reaction for synthesizing 2-aminothiophenes, which are versatile precursors for thieno[3,2-c]pyrazoles. wikipedia.orgorganic-chemistry.orgarkat-usa.org The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.orgnih.gov
The resulting poly-substituted 2-aminothiophene can be further elaborated to construct the fused pyrazole ring. For instance, the amino group and an adjacent ester or nitrile group on the thiophene ring can react with hydrazine or its derivatives to form the pyrazole moiety. This two-step sequence, starting with the Gewald reaction, provides a highly efficient route to functionalized thieno[3,2-c]pyrazole derivatives. nih.govresearchgate.net
The general mechanism of the Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile, followed by the addition of sulfur and subsequent cyclization and tautomerization to form the 2-aminothiophene. wikipedia.org
Palladium-catalyzed cross-coupling reactions offer an alternative and efficient strategy for constructing the thieno[3,2-c]pyrazole system. thieme-connect.comnih.gov One such approach begins with 3-bromothiophene-2-carbaldehyde, which is condensed with a hydrazone (e.g., benzophenone (B1666685) hydrazone). thieme-connect.comthieme-connect.com The resulting product then undergoes an intramolecular palladium-catalyzed amination (cyclization) to form the pyrazole ring. thieme-connect.comthieme-connect.com Subsequent hydrolysis removes the protecting group from the pyrazole nitrogen, yielding the 1H-thieno[3,2-c]pyrazole core. thieme-connect.comthieme-connect.com This method demonstrates the power of transition-metal catalysis in forming heterocyclic rings with high efficiency. lookchem.com
Table 2: Palladium-Catalyzed Synthesis of 1H-Thieno[3,2-c]pyrazole
| Step | Starting Material | Reagents | Product | Reference |
|---|---|---|---|---|
| 1 | 3-Bromothiophene-2-carbaldehyde | Benzophenone hydrazone, EtOH | Azine intermediate | thieme-connect.com |
| 2 | Azine intermediate | Pd(OAc)₂, dppf, Cs₂CO₃ | Bicyclic hydrazone | thieme-connect.com |
Specific Synthetic Routes to 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole
While a direct, one-pot synthesis for this compound is not extensively documented, its synthesis can be logically achieved through a multi-step sequence based on the established methodologies for this heterocyclic family. A plausible route involves the initial construction of a substituted thieno[3,2-c]pyrazole core, followed by regioselective installation of the bromo and methyl groups.
A likely pathway would start with the formation of a 3-methyl-1H-thieno[3,2-c]pyrazole intermediate. This could be synthesized using a variation of the Jacobson or Gewald reactions with appropriately substituted precursors. Following the creation of the 3-methyl-thieno[3,2-c]pyrazole nucleus, a regioselective bromination step would be employed to introduce the bromine atom at the C5 position of the thiophene ring.
Strategies for Regioselective Bromination and Methylation within the Thieno[3,2-c]pyrazole Nucleus
Achieving the desired substitution pattern on the thieno[3,2-c]pyrazole nucleus requires precise control over the regioselectivity of the reactions.
Bromination: Electrophilic bromination of the thieno[3,2-c]pyrazole ring system is expected to occur preferentially on the electron-rich thiophene ring rather than the more electron-deficient pyrazole ring. The position of bromination on the thiophene ring (C5 or C6) can be directed by the reaction conditions and the presence of other substituents. For many fused thiophene systems, direct bromination using reagents like N-Bromosuccinimide (NBS) is a common and effective method. dergipark.org.trresearchgate.net The regioselectivity can often be controlled by modulating the basicity of the reaction medium, which can influence the site of deprotonation and subsequent electrophilic attack. nih.gov For instance, in a related thieno[2,3-c]pyrazole system, microwave irradiation in the presence of NBS in THF has been used to achieve C-bromination. dergipark.org.tr
Methylation: The methylation of the pyrazole nitrogen can result in two possible regioisomers (N1 or N2 methylation). The outcome of the N-methylation is often dependent on the reaction conditions (e.g., base, solvent) and the steric and electronic nature of the substituents already present on the ring. nih.gov Stepwise synthetic strategies, where the methyl group is introduced at an early stage, for example by using methylhydrazine during the initial pyrazole ring formation, can offer unambiguous control over the regiochemistry. nih.govgoogle.com For instance, the condensation of a 1,3-dicarbonyl compound with methylhydrazine can lead to N-methylated pyrazoles, although mixtures of isomers are possible. beilstein-journals.org
Novel Synthetic Protocols and Green Chemistry Approaches in Thienopyrazole Synthesis
Modern synthetic chemistry emphasizes the development of more sustainable and efficient protocols. In the context of pyrazole and thienopyrazole synthesis, green chemistry principles are being increasingly applied. dergipark.org.tr
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. wikipedia.orggsconlinepress.comnih.gov This technique has been successfully applied to various steps in pyrazole synthesis, including cyclization and substitution reactions. dergipark.org.trgsconlinepress.com For example, the microwave-assisted reaction of a substituted thiophenecarbaldehyde with a hydrazine in ethanol/acetic acid has been used to prepare a thienopyrazole derivative in minutes. dergipark.org.tr
Green Solvents and Catalysts: The use of environmentally benign solvents, such as water or ethanol, is a key aspect of green chemistry. gsconlinepress.com Furthermore, developing solvent-free reaction conditions or using recyclable catalysts can significantly reduce the environmental impact of a synthetic process. nih.gov For pyrazole synthesis, reactions in aqueous media or under solvent-free grinding conditions have been reported, showcasing a move towards more sustainable practices. nih.gov
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of the thieno[3,2-c]pyrazole core towards substitution reactions is influenced by the electron distribution within the fused bicyclic system. The pyrazole ring is generally considered electron-rich, while the thiophene ring's reactivity is also well-established.
Electrophilic Aromatic Substitution: The thieno[3,2-c]pyrazole system possesses C-H bonds on both the pyrazole and thiophene rings that could potentially undergo electrophilic substitution. However, the precise regioselectivity of such reactions on the unsubstituted this compound has not been detailed in available literature. In general pyrazole chemistry, electrophilic attack often occurs at the C-4 position if unsubstituted. For the thiophene portion of the molecule, the position adjacent to the sulfur atom is typically activated towards electrophiles. The directing effects of the fused pyrazole ring and the existing substituents would determine the ultimate site of reaction.
Nucleophilic Aromatic Substitution (SNAr): Direct nucleophilic substitution of the bromine atom on the thiophene ring is generally challenging without strong activation from electron-withdrawing groups or the use of metal catalysis. The electron-rich nature of the thiophene ring tends to disfavor classical SNAr pathways. Published studies detailing direct nucleophilic displacement of the bromine on this compound are not readily available.
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position of the thiophene ring is an ideal handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of derivatives. While specific applications to this compound are not extensively documented, the principles of these reactions are widely applied to bromo-heterocycles.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide. youtube.com This reaction is one of the most versatile methods for forming C(sp²)–C(sp²) bonds. uni.lu It is anticipated that this compound would readily couple with various aryl- and heteroaryl-boronic acids to yield 5-aryl- or 5-heteroaryl-3-methyl-1H-thieno[3,2-c]pyrazole derivatives. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. youtube.com The unprotected N-H group on the pyrazole ring might influence the reaction, potentially requiring specific catalyst systems that are tolerant of acidic protons. rsc.org
| Component | Example Reagent/Condition | Typical Role |
|---|---|---|
| Aryl Halide | This compound | Electrophilic partner |
| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyzes the cross-coupling cycle |
| Ligand | XPhos, SPhos, PPh₃ | Stabilizes and activates the catalyst |
| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent |
| Solvent | Dioxane/Water, Toluene, DMF | Reaction medium |
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. google.com This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. google.com Applying this to this compound would lead to the synthesis of 5-alkynyl-3-methyl-1H-thieno[3,2-c]pyrazole derivatives. These alkynyl-substituted products can serve as versatile intermediates for further transformations. The synthesis of related thieno[2,3-c]pyrazoles has been achieved using an intramolecular Sonogashira coupling approach, highlighting the utility of this reaction in building complex heterocyclic systems. nih.gov
| Component | Example Reagent/Condition | Typical Role |
|---|---|---|
| Aryl Halide | This compound | Electrophilic partner |
| Alkyne | Phenylacetylene, Trimethylsilylacetylene | Nucleophilic partner |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | Primary catalyst |
| Copper(I) Co-catalyst | CuI | Activates the alkyne |
| Base | Et₃N, Diisopropylamine | Base and solvent |
| Solvent | DMF, THF | Reaction medium |
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. guidechem.com This reaction would enable the introduction of vinyl groups at the 5-position of the thieno[3,2-c]pyrazole core, reacting this compound with alkenes such as styrene or acrylates. The reaction typically yields the trans-isomer of the product. guidechem.com
| Component | Example Reagent/Condition | Typical Role |
|---|---|---|
| Aryl Halide | This compound | Electrophilic partner |
| Alkene | Styrene, n-Butyl acrylate | Coupling partner |
| Palladium Catalyst | Pd(OAc)₂, Pd/C | Catalyst |
| Ligand | P(o-tolyl)₃, PPh₃ | Stabilizes catalyst, influences reactivity |
| Base | Et₃N, K₂CO₃ | Neutralizes HBr byproduct |
| Solvent | DMF, Acetonitrile | Reaction medium |
Direct C–H activation is an increasingly important strategy that avoids the pre-functionalization of starting materials. rjpbcs.com For this compound, C-H activation could potentially occur at the C-H bond of the thiophene ring. However, the presence of the bromine atom makes traditional cross-coupling reactions a more likely and selective pathway for functionalization at that position. C-H activation might be more relevant for derivatizing the molecule at its other C-H positions, although regioselectivity could be a significant challenge. rjpbcs.com
Reactions at the Pyrazole Nitrogen (N-1) and Thiophene Ring Positions
The pyrazole moiety contains a reactive N-H group that can be readily functionalized.
N-Alkylation/N-Arylation: The N-1 nitrogen of the pyrazole ring is nucleophilic and can be alkylated or arylated under basic conditions. lookchem.com Typical reactions involve deprotonation with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl bromide) or an activated aryl halide. This allows for the introduction of a wide variety of substituents at the N-1 position, which can significantly modulate the compound's biological and physical properties. Regioselectivity between the two pyrazole nitrogens is a key consideration in related systems, though for the 1H-thieno[3,2-c]pyrazole tautomer, reaction at the N-1 position is generally expected.
Other Ring Positions: While the C-5 position is readily functionalized via cross-coupling of the bromo-substituent, other positions on the thiophene ring might be reactive under specific conditions. For instance, metalation with a strong base followed by quenching with an electrophile could potentially introduce substituents at the C-6 position, although this would require careful optimization to avoid interference from the acidic N-H and the bromo-substituent.
An in-depth examination of the chemical behavior of this compound reveals its significant potential as a versatile building block in the synthesis of more complex molecular architectures. The strategic placement of a reactive bromine atom on the thiophene ring and a methyl group on the pyrazole moiety allows for selective functionalization, enabling the construction of diverse derivatives and novel fused heterocyclic systems. This article explores the key reactive pathways of this compound, focusing on transformations involving its bromine and methyl substituents and its role as a precursor in the formation of larger, fused heterocyclic structures.
Advanced Spectroscopic Characterization and Structural Analysis of 5 Bromo 3 Methyl 1h Thieno 3,2 C Pyrazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its covalent framework.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons, including the effects of the fused aromatic rings and the substituents.
The methyl group protons (CH₃) at the 3-position would likely appear as a singlet in the upfield region, typically around δ 2.3-2.5 ppm. chemicalbook.com The proton on the thiophene (B33073) ring (H6) would be expected to resonate as a singlet in the aromatic region, likely between δ 7.0 and 7.5 ppm. The NH proton of the pyrazole (B372694) ring is expected to show a broad singlet at a downfield chemical shift, potentially above δ 10 ppm, due to its acidic nature and involvement in hydrogen bonding. chemicalbook.com The exact position can vary with solvent and concentration.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| NH (pyrazole) | > 10.0 | br s |
| H6 (thiophene) | 7.0 - 7.5 | s |
| CH₃ (methyl) | 2.3 - 2.5 | s |
| Note: Expected values are based on analogous structures. 's' denotes a singlet, 'br s' denotes a broad singlet. |
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.
The carbon of the methyl group (CH₃) is expected to appear in the upfield region, around δ 10-15 ppm. chemicalbook.com The carbon atom attached to the bromine (C5) would be significantly influenced by the halogen's electronegativity and would likely appear in the range of δ 90-100 ppm. The other carbons of the heterocyclic rings would resonate in the aromatic region (δ 110-150 ppm). For instance, in related thieno[3,2-b]pyridines, the carbon atoms of the thiophene ring show distinct shifts that are dependent on their position relative to the sulfur atom and the fused pyridine (B92270) ring. researchgate.net
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
| C3 | ~145-150 |
| C3a | ~115-120 |
| C5 | ~90-100 |
| C6 | ~125-130 |
| C6a | ~140-145 |
| CH₃ | ~10-15 |
| Note: Expected values are based on analogous structures. |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would be of limited use for the core structure as the H6 and methyl protons are expected to be singlets with no direct coupling partners. However, in derivatives with more protons, it would be essential for establishing vicinal and long-range couplings. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their attached carbons. For instance, the singlet at ~2.4 ppm would show a cross-peak to the carbon signal at ~10-15 ppm, confirming their assignment to the methyl group. Similarly, the H6 proton signal would correlate with the C6 carbon signal. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular structure. Key expected correlations for this compound would include:
The methyl protons (CH₃) showing correlations to C3 and C3a.
The H6 proton showing correlations to C5 and C3a.
The NH proton showing correlations to C3a and C6a.
These correlations would allow for the unequivocal assignment of all quaternary carbons and confirm the fusion of the thiophene and pyrazole rings. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. docbrown.info This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units.
The fragmentation of thienopyrazole derivatives often involves the cleavage of the rings. The loss of the bromine atom or the methyl group would likely be observed as prominent fragment ions in the spectrum.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Notes |
| [M]⁺ | 215/217 | Molecular ion peaks showing the characteristic 1:1 isotopic pattern for bromine. |
| [M-CH₃]⁺ | 200/202 | Loss of the methyl group. |
| [M-Br]⁺ | 136 | Loss of the bromine atom. |
| Note: m/z values are based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³²S, ⁷⁹Br/⁸¹Br). |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibration of the pyrazole ring. The C-H stretching of the methyl group and the aromatic ring would appear around 2900-3100 cm⁻¹. The C=N and C=C stretching vibrations of the fused heterocyclic system would be observed in the 1500-1650 cm⁻¹ region. The C-Br stretching vibration typically appears in the lower frequency region of the spectrum, usually below 700 cm⁻¹.
Table 4: Expected IR Absorption Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3100 - 3400 (broad) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2900 - 3000 |
| C=N / C=C Stretch | 1500 - 1650 |
| C-Br Stretch | < 700 |
| Note: Expected values are based on analogous structures. rsc.orgnist.gov |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. While specific crystallographic data for this compound was not found in the search results, studies on related thienopyrazole derivatives indicate that the fused ring system is generally planar. nih.gov
A crystal structure of this compound would confirm the planarity of the thieno[3,2-c]pyrazole core and provide exact bond lengths and angles. For instance, the C-S and C-N bond lengths in related thienopyridines are reported to be around 1.73 Å and 1.34 Å, respectively. researchgate.net Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the pyrazole N-H group and potentially halogen bonding involving the bromine atom, which govern the solid-state architecture. mdpi.com
Computational and Theoretical Studies of 5 Bromo 3 Methyl 1h Thieno 3,2 C Pyrazole
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of novel compounds. For pyrazole (B372694) derivatives, DFT methods like B3LYP with a 6-311++G** basis set are employed to optimize molecular structures and predict electronic and thermodynamic properties in both gaseous and aqueous phases. nih.gov Such studies on related pyrazole compounds have successfully determined properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding charge transfer within the molecule. jcsp.org.pk
For 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole, these calculations would reveal a planar conformation, stabilized by the conjugated π-system of the fused rings. nih.gov The distribution of electron density, visualized through a Molecular Electrostatic Potential (MEP) map, would highlight the electron-rich and electron-poor regions of the molecule. The nitrogen atoms of the pyrazole ring and the sulfur atom of the thiophene (B33073) ring are expected to be electron-rich centers, while the hydrogen attached to the pyrazole nitrogen would be an electron-deficient site. The bromine and methyl substituents would further modulate this electronic landscape.
Table 1: Predicted Quantum Chemical Properties of Thienopyrazole Derivatives
| Property | Description | Predicted Value/Characteristic for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | The value would be influenced by the electron-donating methyl group and the electron-withdrawing bromine atom. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | A lower LUMO energy would suggest a higher susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | A smaller gap generally correlates with higher reactivity. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Expected to be significant due to the presence of heteroatoms and the bromine substituent. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. | Negative potential (red/yellow) around N, S, and Br atoms; Positive potential (blue) around the N-H proton. |
This table is illustrative and based on general principles of quantum chemistry as applied to similar heterocyclic systems. Precise values would require specific DFT calculations.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For heterocyclic compounds like this compound, this is particularly useful in understanding their synthesis and functionalization. For instance, palladium-catalyzed cross-coupling reactions are common for bromo-substituted heterocycles. DFT calculations can map out the potential energy surface of such reactions, identifying the structures of intermediates and transition states. This allows for the determination of the most favorable reaction pathway and the factors influencing regioselectivity.
Studies on related pyrazole systems have utilized computational methods to understand reaction mechanisms, such as cyclocondensation reactions that form the pyrazole ring itself. mdpi.com For this compound, computational modeling could be used to investigate reactions at the bromine-substituted position, predicting the feasibility of various coupling partners and optimizing reaction conditions.
Molecular Dynamics Simulations of Thienopyrazole Derivatives
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, offering insights into the conformational flexibility and intermolecular interactions of a compound over time. For thienopyrazole derivatives with biological activity, MD simulations are crucial for understanding how they bind to and interact with their protein targets. semanticscholar.org
In studies of pyrazole derivatives as kinase inhibitors, MD simulations have been used to assess the stability of the ligand-protein complex. nih.gov The root mean square deviation (RMSD) of the ligand and protein backbone atoms are monitored over the simulation time to determine if a stable binding pose is achieved. For this compound, MD simulations could be performed on its complex with a potential target kinase. The results would reveal the stability of the binding, the key amino acid residues involved in the interaction, and the role of water molecules in the binding site.
In Silico Prediction of Reactivity and Selectivity
The prediction of chemical reactivity and selectivity through computational means, often as part of Quantitative Structure-Activity Relationship (QSAR) studies, is a key aspect of modern drug design. For thienopyrazole derivatives, 2D and 3D-QSAR models can be developed to correlate their structural features with their biological activity. nih.govshd-pub.org.rs
These models use a set of known active compounds to derive a statistical relationship between molecular descriptors and activity. For a series of thienopyrazole derivatives, descriptors such as steric fields (CoMFA) and similarity indices (CoMSIA) can be used. nih.gov The resulting QSAR model can then be used to predict the activity of new, untested compounds like this compound. The contour maps generated from these studies can guide the design of more potent analogs by indicating regions where steric bulk, or electropositive/negative groups would be favorable for activity. shd-pub.org.rsresearchgate.net
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This method is widely used to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions. Thieno[3,2-c]pyrazole derivatives have been investigated as inhibitors of various kinases, and molecular docking studies have been instrumental in identifying their binding modes. semanticscholar.org
For this compound, docking studies could be performed against a panel of cancer-related kinases. The docking results would provide a binding energy score, which estimates the binding affinity, and a detailed view of the interactions with the amino acid residues in the active site. These interactions typically include hydrogen bonds, hydrophobic interactions, and halogen bonds involving the bromine atom.
Table 2: Illustrative Molecular Docking Results of a Thienopyrazole Derivative with a Target Kinase
| Parameter | Description | Example Finding |
| Binding Energy (kcal/mol) | Estimated free energy of binding. More negative values indicate stronger binding. | -8.5 |
| Hydrogen Bonds | Key directional interactions. | The pyrazole N-H group forms a hydrogen bond with the backbone carbonyl of a hinge region residue. |
| Hydrophobic Interactions | Interactions with nonpolar residues. | The thiophene ring and methyl group are situated in a hydrophobic pocket. |
| Halogen Bonds | Interaction involving the bromine atom as a Lewis acid. | The bromine atom forms a halogen bond with an electron-rich oxygen or nitrogen atom of a residue. |
| Key Interacting Residues | Specific amino acids in the active site that form crucial contacts with the ligand. | e.g., Asp145, Leu83, Val91 |
This table is a hypothetical representation of docking results for a thienopyrazole derivative to illustrate the type of data obtained from such studies.
Exploration of Biological Activities and Structure Activity Relationships Sar of Thieno 3,2 C Pyrazole Derivatives in Vitro Studies
Anticancer and Antitumor Activities in In Vitro Cell Line Models
Thieno[3,2-c]pyrazole derivatives have emerged as a promising class of compounds with significant potential in oncology research. Their cytotoxic effects have been documented across a variety of human cancer cell lines, including leukemia, breast cancer, colon cancer, and cervical cancer. nih.govmdpi.com
Mechanisms of Cytotoxicity (e.g., Cell Cycle Interference, Apoptosis Induction)
The anticancer activity of thienopyrazole derivatives is often linked to their ability to interfere with fundamental cellular processes required for tumor growth. One key mechanism is the induction of apoptosis, or programmed cell death. waocp.org In studies on HL-60 acute myeloid leukemia cells, a thieno[2,3-c]pyrazole derivative known as Tpz-1 was shown to induce apoptosis, which was confirmed by detecting the externalization of phosphatidylserine (B164497) at the cell surface. mdpi.comresearchgate.net
Furthermore, these compounds can disrupt the normal progression of the cell cycle. The derivative Tpz-1 was found to cause an arrest in the G2/M phase of the cell cycle in HL-60 cells. mdpi.com This interference with cell division is a critical mechanism for inhibiting cancer cell proliferation. mdpi.com Some derivatives also interfere with microtubule and mitotic spindle formation, essential components for cell division. researchgate.netnih.gov For instance, pyrazole (B372694) derivatives have been shown to induce cell cycle arrest in the S phase in MDA-MB-468 triple-negative breast cancer cells, a process accompanied by an increase in reactive oxygen species (ROS) and caspase 3 activation. waocp.org
Kinase Inhibition Profiles (e.g., p38, CREB, Akt, STAT3, Fgr, Hck, ERK 1/2)
A primary mode of action for many thieno[3,2-c]pyrazole derivatives is the inhibition of various protein kinases, which are crucial signaling molecules that regulate cell growth, proliferation, and survival. researchgate.net A novel series of 3-amino-1H-thieno[3,2-c]pyrazole derivatives demonstrated high potency in inhibiting Aurora kinases, which are key regulators of cell division. researchgate.net One representative compound from this series blocked the cell cycle in the HCT-116 colon cancer cell line. researchgate.net
In other studies, a thieno[2,3-c]pyrazole derivative, Tpz-1, was shown to modulate several kinase signaling pathways. researchgate.netnih.gov Its activity included reducing the phosphorylation of key kinases such as p38, CREB, Akt, and STAT3, while simultaneously inducing the hyperphosphorylation of Fgr, Hck, and ERK 1/2 kinases. researchgate.netnih.gov Additionally, the thieno[3,2-c]pyrazol-3-amine scaffold has been used to develop potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a target in Alzheimer's disease research that is also relevant to cancer. nih.govresearchgate.net
Table 1: Kinase Inhibition by Thieno[3,2-c]pyrazole Derivatives
| Derivative Class | Target Kinase | Effect | Cell Line | IC₅₀ (nM) |
|---|---|---|---|---|
| 3-amino-1H-thieno[3,2-c]pyrazoles | Aurora-A | Inhibition | HCT-116 | Data not specified |
| Thieno[3,2-c]pyrazol-3-amine derivative (16b) | GSK-3β | Inhibition | - | 3.1 |
| Thieno[3,2-c]pyrazol-3-amine derivative (54) | GSK-3β | Inhibition | - | 3.4 |
| Thieno[2,3-c]pyrazole derivative (Tpz-1) | p38, CREB, Akt, STAT3 | Reduced Phosphorylation | HL-60 | - |
| Thieno[2,3-c]pyrazole derivative (Tpz-1) | Fgr, Hck, ERK 1/2 | Induced Hyperphosphorylation | HL-60 | - |
High-Throughput Screening and Lead Compound Identification
High-throughput screening of large chemical libraries is a crucial strategy for identifying novel anticancer agents. A screening of 2,000 small molecules from the ChemBridge DIVERset library led to the discovery of a unique thieno[2,3-c]pyrazole derivative, Tpz-1. nih.govmdpi.com This compound demonstrated potent and selective cytotoxic effects against a panel of 17 human cancer cell lines, with cytotoxic concentrations (CC₅₀) in the low micromolar range (0.19 µM to 2.99 µM). nih.gov Such screening efforts are instrumental in identifying lead compounds that can be further optimized for improved efficacy and selectivity. nih.govmdpi.com
Table 2: Cytotoxicity of Thieno[2,3-c]pyrazole Derivative Tpz-1 in Cancer Cell Lines
| Cell Line | Cancer Type | CC₅₀ (µM) |
|---|---|---|
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.25 |
| HL-60 | Acute Myeloid Leukemia | 0.95 (24h) |
| Various | Blood, Breast, Colon, Cervical Cancers | 0.19 - 2.99 |
Anti-inflammatory Activities in In Vitro Models
Derivatives of the thienopyrazole scaffold are recognized for their anti-inflammatory properties. mdpi.comnih.gov Research has demonstrated that certain pyrazoles fused with thiophene (B33073) rings can act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. researchgate.netscilit.com The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it can reduce gastrointestinal side effects. Some novel thiophene and annulated thiophene pyrazole hybrids have shown greater selectivity for COX-2, making them promising candidates for further development as anti-inflammatory agents. researchgate.net
Antimicrobial and Antifungal Activities in In Vitro Assays
The thieno[3,2-c]pyrazole core is also a source of compounds with significant antimicrobial and antifungal activities. researchgate.netnih.gov In vitro studies have confirmed the efficacy of these derivatives against a range of pathogenic microorganisms.
Synthesized thieno[3,2-c]pyrazole derivatives have been tested against various bacterial species, including Escherichia coli, Bacillus megaterium, and Bacillus subtilis, as well as fungal species like Aspergillus niger, Fusarium proliferatum, and Trichoderma harzianum. nih.govresearchgate.net Many of the tested compounds showed good antimicrobial activity in disc diffusion assays. nih.govresearchgate.net Other studies have highlighted remarkable antifungal activity, particularly against Candida albicans. researchgate.net The broad-spectrum activity of these compounds suggests their potential as lead structures for the development of new anti-infective agents. nih.govrsc.org
Table 3: In Vitro Antimicrobial and Antifungal Spectrum of Thienopyrazole Derivatives
| Microorganism | Type | Activity Noted |
|---|---|---|
| Escherichia coli | Gram-negative Bacteria | Good |
| Bacillus megaterium | Gram-positive Bacteria | Good |
| Bacillus subtilis | Gram-positive Bacteria | Good |
| Fusarium proliferatum | Fungus | Good |
| Trichoderma harzianum | Fungus | Good |
| Aspergillus niger | Fungus | Good |
| Candida albicans | Fungus | Remarkable |
Antiviral Activities in In Vitro Models
Targeting Host Factors (e.g., AAK1 Inhibition)
Research into the direct inhibitory effects of 5-Bromo-3-methyl-1h-thieno[3,2-c]pyrazole and its derivatives on the Adaptor-Associated Kinase 1 (AAK1), a host factor involved in processes like clathrin-mediated endocytosis, is not extensively documented in available scientific literature. While related heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines, have been developed as AAK1 inhibitors, specific data detailing the AAK1 inhibitory activity of the thieno[3,2-c]pyrazole scaffold is not presently available. biorxiv.org Studies on other kinase inhibitors have identified AAK1 as a promising target for conditions like neuropathic pain, but these investigations have centered on different chemical structures, such as aryl amides. nih.gov
Antioxidant Properties in In Vitro Assays
The antioxidant potential of the broader pyrazole and thienopyrazole chemical classes has been established through various in vitro assays. These studies, while not always specific to the 5-bromo-3-methyl derivative, provide insight into the general capabilities of the thieno[3,2-c]pyrazole scaffold.
Derivatives of pyrazole have demonstrated notable antioxidant and radical scavenging activity. mdpi.com For instance, in studies involving the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, certain pyrazole derivatives showed significant antioxidant capacity. frontiersin.org A series of novel thienyl-pyrazoles were synthesized and evaluated, with some compounds exhibiting excellent DPPH and hydroxyl radical scavenging activities, with IC50 values comparable to or better than standard antioxidants like ascorbic acid. biorxiv.org Similarly, other research has confirmed the antioxidant potential of newly synthesized pyrazoline and pyrazole derivatives using DPPH, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and CUPRAC (CUPric Reducing Antioxidant Capacity) assays. mdpi.com The antioxidant activity is often attributed to the electron-rich nature of the heterocyclic system. mdpi.com Some thieno[2,3-c]pyrazole compounds, an isomeric form of the thieno[3,2-c]pyrazole scaffold, have also been specifically assessed and proposed as antioxidants. nih.gov
Enzyme and Receptor Modulation Studies
The thieno[3,2-c]pyrazole core is a versatile scaffold for developing modulators of key enzymes and receptors, with significant research focused on kinase inhibition.
Glycogen Synthase Kinase 3β (GSK3β) Inhibition
The thieno[3,2-c]pyrazole framework is a cornerstone for a series of potent Glycogen Synthase Kinase 3β (GSK3β) inhibitors, an enzyme implicated in the pathology of Alzheimer's disease. researchgate.netsemanticscholar.org Research has led to the design and synthesis of novel thieno[3,2-c]pyrazol-3-amine derivatives, which use the 5-bromo-1H-thieno[3,2-c]pyrazol-3-amine as a key synthetic intermediate.
Structure-guided design has produced highly potent inhibitors. researchgate.netmedchemexpress.com One derivative, compound 16b , was identified as a particularly potent GSK3β inhibitor with an in vitro IC50 value of 3.1 nM. researchgate.netmedchemexpress.com SAR studies revealed that the thieno[3,2-c]pyrazol-3-amine framework can form crucial hydrogen bonds within the hinge region of the GSK3β active site. researchgate.net Modifications at the 3-amino position, such as the introduction of an isobutyryl group (as in compound 16b ), were found to be highly favorable for inhibitory potency. researchgate.netmedchemexpress.com Further substitution on the pyridine (B92270) ring attached at the 5-position of the thieno[3,2-c]pyrazole core was explored to enhance interactions with key amino acid residues like Arg141. semanticscholar.org Another derivative, compound 54 , which features a 4-methylpyrazole (B1673528) moiety, also demonstrated potent GSK3β inhibition with an IC50 of 3.4 nM. semanticscholar.org These findings underscore the potential of the thieno[3,2-c]pyrazole scaffold in developing selective and powerful GSK3β inhibitors. researchgate.netsemanticscholar.orgmedchemexpress.com
Table 1: In Vitro GSK3β Inhibitory Activity of Thieno[3,2-c]pyrazole Derivatives
| Compound | Description | IC50 (nM) | Source |
|---|---|---|---|
| 16b | N-(5-(pyridin-2-yl)-1H-thieno[3,2-c]pyrazol-3-yl)isobutyramide | 3.1 | researchgate.net |
| 16a | N-(5-(pyridin-2-yl)-1H-thieno[3,2-c]pyrazol-3-yl)cyclopropanecarboxamide | 4.4 | researchgate.net |
| 54 | Thieno[3,2-c]pyrazol-3-amine derivative with a 4-methylpyrazole moiety | 3.4 | semanticscholar.org |
| AR-A014418 | Positive Control | - | researchgate.net |
Cyclin-Dependent Kinase (CDK) Inhibition
The thieno[3,2-c]pyrazole scaffold and its isomers have also been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which are central regulators of the cell cycle. While broad screening is common, some specific inhibitory activities have been noted.
Furthermore, studies on the isomeric thieno[2,3-c]pyrazole scaffold have identified derivatives with activity against CDK2. mdpi.com General pyrazole-based compounds have been more extensively developed as CDK inhibitors, with some diphenyl-1H-pyrazoles showing promising CDK2 inhibition with IC50 values in the nanomolar range, such as compound 9c (IC50 = 29.31 nM). nih.gov Another study on pyrazole derivatives identified compounds with strong CDK2 inhibitory activity, with IC50 values as low as 0.96 μM. medchemexpress.com
Table 2: In Vitro CDK Inhibitory Activity of (Thieno)Pyrazole Derivatives
| Compound | Scaffold | Target Kinase | IC50 | Source |
|---|---|---|---|---|
| 16b | Thieno[3,2-c]pyrazole | CDK5 | Activity noted, but not quantified | researchgate.net, medchemexpress.com |
| 9c | Diphenyl-1H-pyrazole | CDK2 | 29.31 nM | nih.gov |
| 9b | Diphenyl-1H-pyrazole | CDK2 | 41.36 nM | nih.gov |
| 9 | Pyrazole | CDK2 | 0.96 μM | medchemexpress.com |
| R-Roscovitine | Purine (B94841) (Control) | CDK2 | 43.25 nM | nih.gov |
Phosphodiesterase 7 (PDE7) Inhibition
Phosphodiesterase 7 (PDE7) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and is a target for inflammatory and neurological disorders. nih.gov While direct studies on this compound are limited, research has highlighted the potential of the isomeric thieno[2,3-c]pyrazole scaffold. Growing evidence details significant phosphodiesterase 7A (PDE7A) inhibitory activity for thieno[2,3-c]pyrazole derivatives, distinguishing this isomer as a promising starting point for the development of novel PDE7 inhibitors. mdpi.com
G Protein-Coupled Receptor 35 (GPR35) Agonism
G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in inflammation and pain pathways. nih.gov Current research on GPR35 agonists has identified several chemical classes that can activate this receptor, including kynurenic acid, zaprinast, and various synthetic molecules. nih.gov Notably, studies have reported that derivatives of thieno[3,2-b]thiophene-2-carboxylic acid, a structurally related heterocyclic system, act as GPR35 agonists. However, based on available literature, there are no specific studies demonstrating that this compound or its direct derivatives function as GPR35 agonists. The known antagonists for GPR35, such as CID2745687, are also based on a different, non-fused pyrazole structure.
Structure-Activity Relationship (SAR) Investigations
The thieno[3,2-c]pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a foundation for the development of potent inhibitors for various therapeutic targets, particularly protein kinases. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for systematically exploring how different chemical modifications to a core molecule influence its biological activity and properties. These investigations help in identifying the key structural features required for potent and selective interaction with a biological target. For the thieno[3,2-c]pyrazole framework, SAR studies have been instrumental in optimizing derivatives for enhanced potency and selectivity against enzymes like Glycogen Synthase Kinase 3β (GSK-3β) and Aurora kinases. nih.govnih.gov
Impact of Substituents on Biological Potency and Selectivity
The biological activity of thieno[3,2-c]pyrazole derivatives is highly dependent on the nature and position of various substituents on the bicyclic core. Research has demonstrated that modifications at specific positions can dramatically alter the compound's inhibitory potency and its selectivity for one biological target over others.
Studies on thieno[3,2-c]pyrazol-3-amine derivatives as GSK-3β inhibitors have revealed critical insights. The core thieno[3,2-c]pyrazol-3-amine structure itself is vital for binding to the ATP pocket of GSK-3β, where it establishes essential hydrogen bonds with the backbone atoms of Asp133 and Val135 in the hinge region. semanticscholar.org The potency of these inhibitors is significantly influenced by the substituent attached to the amine. For instance, introducing a 4-methylpyrazole moiety resulted in a potent GSK-3β inhibitor (compound 54 ) with an IC₅₀ value of 3.4 nM. nih.gov This high potency is attributed to a favorable π-cation interaction between the pyrazole ring and the Arg141 residue in the enzyme's active site. nih.gov Another derivative, compound 16b , which also features a pyridine ring, was identified as a highly potent GSK-3β inhibitor with an IC₅₀ of 3.1 nM. semanticscholar.org
In the context of Aurora kinase inhibitors, a series of 3-amino-1H-thieno[3,2-c]pyrazole derivatives were developed. nih.gov Preliminary SAR analysis led to the discovery of a representative compound (38 ) that demonstrated low nanomolar inhibitory activity in anti-proliferation assays against the HCT-116 cell line. nih.gov This highlights the importance of the substituents attached to the 3-amino group in determining the anticancer activity of these compounds.
The general pyrazole scaffold, a component of the thieno[3,2-c]pyrazole system, has also been extensively studied. For instance, in a series of 3,5-diaryl pyrazole derivatives, the presence of specific groups was found to be critical for inhibiting inflammatory mediators like IL-6 and TNF-α. nih.gov Similarly, for pyrazole-based inhibitors of meprin α and β, the N-substitution on the pyrazole ring had a notable impact. The introduction of lipophilic moieties like methyl or phenyl groups at this position led to a 4- to 6-fold decrease in activity compared to the unsubstituted analogue. nih.gov
The following table summarizes the inhibitory activities of selected thieno[3,2-c]pyrazole derivatives against their primary targets, illustrating the impact of different substituents.
| Compound | Core Structure | Key Substituent | Target | Activity (IC₅₀) | Reference |
|---|---|---|---|---|---|
| Compound 54 | Thieno[3,2-c]pyrazol-3-amine | 4-methylpyrazole moiety | GSK-3β | 3.4 nM | nih.gov |
| Compound 16b | Thieno[3,2-c]pyrazol-3-amine | Pyridine ring | GSK-3β | 3.1 nM | semanticscholar.org |
| Compound 38 | 3-Amino-1H-thieno[3,2-c]pyrazole | (S)-1-phenyl-2-pyrrolidin-1-yl-ethyl)-amide derivative | Aurora Kinases | Low nM (in anti-proliferation assay) | nih.gov |
Rational Design and Optimization Strategies for Thienopyrazole Scaffolds
Rational drug design involves creating new medications based on a detailed understanding of the biological target's three-dimensional structure. This approach has been successfully applied to optimize the thienopyrazole scaffold, transforming initial hits into highly potent and selective drug candidates. semanticscholar.orgnih.gov
A primary strategy is structure-based drug design, which utilizes computational modeling and docking studies to predict how a ligand will bind to its target protein. nih.govnih.gov For thieno[3,2-c]pyrazole derivatives targeting GSK-3β, docking simulations showed that the thieno[3,2-c]pyrazol-3-amine core fits snugly into the ATP binding pocket. semanticscholar.org The simulations revealed that the scaffold forms three crucial hydrogen bonds with residues Asp133 and Val135 in the hinge region, which is essential for ligand recognition. semanticscholar.org
These computational models guide the optimization process. For example, the models identified a hydrophobic pocket formed by residues Ala83, Val110, Leu132, and others, as well as additional hydrophobic interactions with Phe67 and Cys199. semanticscholar.org This knowledge allows medicinal chemists to strategically add or modify substituents to enhance these hydrophobic interactions, thereby improving binding affinity and potency. The design of compound 16b was guided by this structure-guided rational design approach, leading to an inhibitor with single-digit nanomolar potency. semanticscholar.org
Another key optimization strategy is scaffold hopping, where the core structure of a known inhibitor is modified to create a new, structurally distinct scaffold that retains or improves upon the original's activity. nih.gov The pyrazole core itself has been identified through scaffold hopping approaches to create more rigid and effective inhibitors. nih.gov
Furthermore, molecular hybridization, which involves combining the thienopyrazole scaffold with other known bioactive fragments, is a common strategy to enhance efficacy or introduce new biological activities. researchgate.net The fusion of the pyrazole ring with the thiophene ring to create the thienopyrazole system is an example of how fusing heterocyclic systems can generate molecules with significant biological potential. researchgate.netresearchgate.net By understanding the specific interactions between the thienopyrazole scaffold and its target, researchers can rationally design next-generation derivatives with improved therapeutic profiles.
Future Research Directions and Potential Applications
Development of Advanced and Sustainable Synthetic Methodologies
While methods for the synthesis of the thienopyrazole core exist, future research should prioritize the development of more advanced and sustainable synthetic strategies for 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole and its analogs. aun.edu.eg Current synthetic routes can sometimes involve harsh conditions or the use of toxic reagents. google.com The focus should shift towards green chemistry principles to enhance efficiency, reduce environmental impact, and lower costs.
Key areas for future synthetic exploration include:
Multicomponent Reactions (MCRs): Designing one-pot MCRs could streamline the synthesis process, allowing for the rapid generation of a library of derivatives with diverse substitutions. This approach is highly efficient and aligns with the principles of green chemistry. encyclopedia.pub
Eco-Friendly Catalysis: The exploration of reusable, heterogeneous nanocatalysts, such as ceria-doped zirconia or nano-silica derived from agricultural waste, could offer sustainable alternatives to traditional catalysts. encyclopedia.pub
Flow Chemistry: Implementing continuous flow synthesis could provide better control over reaction parameters, improve safety, and facilitate scalability, which is crucial for producing larger quantities of the compound for extensive biological testing.
C-H Activation: Direct C-H activation/functionalization techniques could offer more atom-economical routes to introduce new substituents onto the thienopyrazole scaffold, bypassing the need for pre-functionalized starting materials.
Table 1: Potential Sustainable Synthetic Approaches for Thienopyrazole Derivatives
| Methodology | Objective | Potential Advantages | Reference Example |
|---|---|---|---|
| Multicomponent Reactions | Streamline synthesis of diverse analogs in a single step. | High atom economy, reduced waste, operational simplicity. | Synthesis of pyranopyrazole derivatives. encyclopedia.pub |
| Nanocatalysis | Replace hazardous catalysts with reusable, green alternatives. | High efficiency, reusability, mild reaction conditions. | Use of yttrium iron garnet for pyranopyrazole synthesis. encyclopedia.pub |
| Flow Chemistry | Improve reaction control, safety, and scalability. | Enhanced heat/mass transfer, safer handling of reactive intermediates. | General trend in modern pharmaceutical synthesis. |
Elucidation of Detailed Molecular Mechanisms of Action for Biological Activities
Thienopyrazole scaffolds are well-documented as kinase inhibitors. mdpi.comnih.gov A critical future direction is to precisely identify the molecular targets of this compound and elucidate the downstream consequences of its binding.
Future mechanistic studies should involve:
Kinome Profiling: Large-scale screening against a panel of hundreds of human kinases to identify the specific enzyme or family of enzymes that the compound inhibits with high affinity and selectivity. Studies on other thienopyrazoles have identified KDR as a target. nih.gov
Cellular Pathway Analysis: Investigating the compound's effect on key signaling pathways implicated in cancer, such as the PI3K/Akt, MAPK/ERK, and STAT pathways. mdpi.com This can be achieved by measuring the phosphorylation status of key proteins within these cascades following treatment.
Apoptosis and Cell Cycle Assays: Determining the precise mechanism of cell death induced by the compound (e.g., apoptosis, necrosis) and its effects on cell cycle progression. mdpi.com Techniques like differential nuclear staining and flow cytometry would be essential.
Target Validation: Using techniques like siRNA-mediated gene knockdown or CRISPR/Cas9 to validate that the identified kinase target is responsible for the compound's observed biological effects.
Application of this compound as a Chemical Biology Probe
The bromine atom on the this compound scaffold is a key feature that can be exploited to develop chemical biology probes. These probes are invaluable tools for identifying drug targets and studying their function in a cellular context (target deconvolution).
Future research should focus on:
Probe Synthesis: Utilizing the bromo-substituent as a synthetic handle for cross-coupling reactions (e.g., Sonogashira, Suzuki, or Buchwald-Hartwig coupling) to attach reporter tags. These tags could include:
Biotin: For affinity-based pulldown experiments to isolate the compound's binding partners from cell lysates.
Fluorescent Dyes: To visualize the subcellular localization of the compound and its target.
Photo-affinity Labels: To create a covalent bond between the probe and its target upon UV irradiation, enabling more robust target identification.
Target Identification Studies: Employing these newly synthesized probes in proteomics-based experiments to identify the cellular proteins that directly interact with this compound.
Exploration of New Pharmacological Targets for Thienopyrazole Scaffolds
While kinase inhibition is a prominent activity of thienopyrazoles, the structural motif is versatile and may interact with other classes of pharmacological targets. globalresearchonline.net Future research should not be limited to oncology and should explore a wider range of therapeutic areas.
Areas for expansion include:
Broad Phenotypic Screening: Testing this compound in a wide array of cell-based assays representing different disease states, such as inflammation, neurodegeneration, and metabolic disorders.
Targeting Nuclear Receptors: Given that some pyrazole (B372694) derivatives act as androgen receptor antagonists, investigating the potential for this thienopyrazole to modulate the activity of nuclear receptors could open new avenues in endocrinology and cancer treatment. nih.gov
Enzyme Inhibition Beyond Kinases: Screening against other enzyme families, such as phosphatases (e.g., SHP2), proteases, or metabolic enzymes, could reveal entirely new mechanisms of action. researchgate.net
GPCR Modulation: Assessing the compound's ability to modulate G-protein coupled receptors, which are a major class of drug targets.
Table 2: Known and Potential Pharmacological Targets for Pyrazole-Based Scaffolds
| Target Class | Specific Examples | Therapeutic Area | Relevance to Thienopyrazoles |
|---|---|---|---|
| Protein Kinases | KDR, AurA, AurB, JAK2, ITK, BTK | Cancer, Inflammation | Established activity for thienopyrazole scaffolds. nih.govresearchgate.netmdpi.com |
| Nuclear Receptors | Androgen Receptor (AR), Estrogen Receptor (ER) | Cancer, Endocrinology | Demonstrated for other pyrazole derivatives. nih.govnih.gov |
| Phosphatases | SHP2 | Immuno-oncology | Potential for exploration based on immune signaling pathways. researchgate.net |
Integration of Computational and Experimental Approaches in Thienopyrazole Research
A synergistic approach that combines computational modeling with experimental validation is essential for accelerating the drug discovery process for this compound. jddhs.commdpi.com This integration allows for a more rational and efficient design of new and improved analogs.
Future integrated research efforts should include:
Molecular Modeling: Using molecular docking and molecular dynamics (MD) simulations to predict how the compound and its derivatives bind to potential kinase targets. nih.gov This can provide insights into the key interactions that determine affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate structural modifications with changes in biological activity. jddhs.com These models can then be used to predict the potency of novel, yet-to-be-synthesized derivatives, guiding synthetic efforts.
In Silico ADMET Prediction: Employing computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs. jddhs.com This helps prioritize compounds with more drug-like properties for synthesis and testing.
Iterative Design-Synthesize-Test Cycles: Creating a feedback loop where computational predictions guide the synthesis of new compounds, which are then tested experimentally. The experimental results are then used to refine the computational models, leading to a more efficient optimization process. mdpi.comnih.gov
Q & A
What are the standard synthetic routes for preparing 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole, and what critical parameters influence reaction yields?
Answer:
The synthesis typically involves cyclization of halogenated thiophene precursors with hydrazine derivatives. For example, 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride intermediates can be generated through cyclization, formylation, oxidation, and acylation steps . Critical parameters include:
- Temperature control : Higher temperatures (80–100°C) improve cyclization efficiency but may increase side reactions.
- Catalyst selection : p-Toluenesulfonic acid (p-TSA) in ionic liquids enhances regioselectivity and yield in multi-component reactions .
- Solvent choice : Polar aprotic solvents like DMF or ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) stabilize reactive intermediates .
How can researchers characterize the regiochemical outcomes of pyrazole ring substitutions using spectroscopic methods?
Answer:
Regiochemistry is confirmed via:
- 1H/13C NMR : Coupling constants and chemical shifts differentiate substituent positions. For example, the methyl group at C3 in 5-bromo-3-methyl derivatives shows a singlet at δ 2.41 ppm in DMSO-d6 .
- X-ray crystallography : Resolves ambiguities in substitution patterns by revealing bond lengths and angles (e.g., C-Br bond length ~1.89 Å in crystal structures) .
- IR spectroscopy : Stretching frequencies (e.g., C=O at ~1700 cm⁻¹) confirm functional group retention during synthesis .
What strategies are effective in resolving discrepancies between computational predictions and experimental reactivity data?
Answer:
Discrepancies often arise from solvation effects or steric hindrance. Mitigation strategies include:
- Solvent-correlated DFT calculations : Incorporate explicit solvent molecules (e.g., DMSO) to improve accuracy .
- Experimental validation : Perform kinetic studies under varied conditions (e.g., temperature, pH) to identify unaccounted factors .
- Steric parameter adjustments : Modify computational models to account for methyl group hindrance, which may block electrophilic attack at C5 .
What are the key considerations when designing biological activity assays for this compound?
Answer:
- Target selection : Prioritize enzymes with conserved binding pockets (e.g., kinase or TNF-α inhibition assays) .
- Dose optimization : Use MIC (Minimum Inhibitory Concentration) testing for antimicrobial studies, starting at 0.5–50 µM .
- Metabolic stability : Include hepatocyte models to assess cytochrome P450-mediated degradation .
How does the bromine substituent influence electronic properties and reactivity in cross-coupling reactions?
Answer:
The bromine atom:
- Activates the thieno-pyrazole core via electron-withdrawing effects, facilitating Suzuki-Miyaura couplings with aryl boronic acids .
- Directs electrophilic substitution to C4 or C6 positions, depending on solvent polarity .
- Enables Buchwald-Hartwig amination when paired with palladium catalysts, yielding N-alkylated derivatives .
What crystallographic techniques are most suitable for determining the compound’s 3D conformation?
Answer:
- Single-crystal X-ray diffraction : Resolves molecular packing and steric effects (e.g., methyl group at C3 disrupts π-π stacking) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br···H contacts contribute 12% to crystal packing) .
- Temperature-dependent studies : Conducted at 100 K to minimize thermal motion artifacts .
What purification methods optimize recovery of high-purity material in multi-step syntheses?
Answer:
- Recrystallization : Ethanol/water mixtures (3:1 v/v) yield >95% purity for intermediates .
- Column chromatography : Use silica gel with hexane/ethyl acetate gradients (4:1 to 1:2) for brominated derivatives .
- Size-exclusion chromatography : Separates oligomeric byproducts in coupling reactions .
How can SAR studies modify the thienopyrazole core for enhanced kinase selectivity?
Answer:
- Substituent variation : Replace bromine with electron-donating groups (e.g., -OCH3) to modulate binding affinity .
- Scaffold hybridization : Fuse with coumarin or oxadiazole moieties to target ATP-binding pockets .
- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., pyrazole N2) for docking studies .
What solvent systems and temperature ranges optimize regioselectivity in nucleophilic substitutions?
Answer:
- Polar aprotic solvents : DMF at 60°C maximizes SNAr reactivity at C5 over C4 .
- Low-temperature conditions : –20°C in THF suppresses competing elimination pathways .
- Ionic liquid additives : 1-Butyl-3-methylimidazolium bromide enhances nucleophilicity of amines .
How should conflicting metabolic stability data in hepatocyte models be investigated?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
